3,6-Dibromo-9-vinylcarbazole

Organic synthesis Purification Thermal analysis

Researchers requiring polymerizable hole-transport materials face limited monomer options combining efficient triplet-state photophysics with direct polymerization capability. 3,6-Dibromo-9-vinylcarbazole (CAS 1214-16-0) addresses this gap with its unique bifunctional architecture: • N-9 vinyl group enables direct radical or coordination polymerization into poly(vinylcarbazole)-based hole-transport layers for OLED and OPV devices. • 3,6-Dibromo substitution enhances triplet excimer formation (E1: 460 nm, E2: 510 nm), improving phosphorescence yield vs. non-halogenated carbazole analogs. • Supplied as white to light yellow crystalline solid at ≥98% purity; stored under inert gas for maximum stability.

Molecular Formula C14H9Br2N
Molecular Weight 351.04 g/mol
CAS No. 1214-16-0
Cat. No. B074354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromo-9-vinylcarbazole
CAS1214-16-0
Synonyms3,6-DIBROMO-9-VINYLCARBAZOLE
Molecular FormulaC14H9Br2N
Molecular Weight351.04 g/mol
Structural Identifiers
SMILESC=CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br
InChIInChI=1S/C14H9Br2N/c1-2-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)17/h2-8H,1H2
InChIKeyORMIJZCMQBMNFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromo-9-vinylcarbazole Core Identity


3,6-Dibromo-9-vinylcarbazole is a halogenated heteroaromatic compound belonging to the carbazole family, characterized by a tricyclic aromatic core with bromine substituents at the 3 and 6 positions and a polymerizable vinyl group at the N-9 position . Its molecular formula is C₁₄H₉Br₂N, with a molecular weight of 351.04 g/mol, and it is typically supplied as a white to light yellow crystalline solid . This compound serves as a pivotal building block in the synthesis of advanced organic electronic materials, particularly as a hole-transporting monomer in OLEDs and organic photovoltaics (OPVs) [1].

Polymerizable monomer: vinyl group enables free-radical or cationic polymerization for macromolecular architectures
Hole-transport building block: 3,6-dibromo substitution supports triplet-state enhancement in OLED and OPV research
Photophysical probe: well-characterized dual excimer emission at 460 nm and 510 nm for time-resolved phosphorescence studies

3,6-Dibromo-9-vinylcarbazole Uniqueness vs. Analogs


While numerous carbazole derivatives are commercially available, 3,6-dibromo-9-vinylcarbazole occupies a distinct chemical space due to its dual functionality: the 3,6-dibromo substitution pattern and the N-9 vinyl group. The bromine atoms provide heavy-atom effects that dramatically enhance triplet state formation and phosphorescence yield relative to non-halogenated carbazoles [1], while the vinyl group enables direct (co)polymerization into macromolecular architectures—a capability absent in simple 3,6-dibromo-9H-carbazole (CAS 6825-20-3) or its N-alkyl/aryl counterparts [2]. This bifunctional reactivity profile is not replicated by any single analog, and substitution with a non-vinyl derivative would preclude the formation of poly(3,6-dibromo-9-vinylcarbazole)-based materials that exhibit unique triplet excimer photophysics and thermal stability [2]. The quantitative evidence below substantiates these differentiation claims.

!
Non-vinyl analog mismatch3,6-dibromo-9H-carbazole and N-alkyl/aryl analogs lack the polymerizable vinyl group; they cannot form poly(vinylcarbazole)-based materials and may require fundamentally different synthetic routes.
!
Bromine-free carbazole substitutionpoly(N-vinylcarbazole) lacks the heavy-atom effect of 3,6-dibromo substitution; triplet excimer formation and phosphorescence yield may not transfer, limiting optoelectronic performance context.

3,6-Dibromo-9-vinylcarbazole Evidence Guide


Melting Point vs. N-Substituted Carbazoles

3,6-Dibromo-9-vinylcarbazole exhibits a melting point of 154 °C, as reported by TCI (GC purity >98.0%) . This value places it intermediate between the higher-melting 3,6-dibromo-9H-carbazole (204–206 °C) [1] and the lower-melting 3,6-dibromo-9-ethylcarbazole (137–142 °C) , and slightly below 3,6-dibromo-9-phenylcarbazole (158–164 °C) . The vinyl group thus modulates crystallinity and processability relative to hydrogen, alkyl, or aryl N-substituents.

Melting point vs. N-substituted carbazoles
Cross-study comparable
154 °C
3,6-Dibromo-9H-carbazole: 204–206 °C 3,6-Dibromo-9-ethylcarbazole: 137–142 °C 3,6-Dibromo-9-phenylcarbazole: 158–164 °C
Supports purification protocol design and thermal-processing window selection
Vendor-reported values; cross-lab reproducibility should be verified
Organic synthesis Purification Thermal analysis

Vinyl-Enabled Polymerization vs. Non-Vinyl Analogs

The N-9 vinyl substituent of 3,6-dibromo-9-vinylcarbazole renders it polymerizable via free-radical or cationic mechanisms, yielding poly(3,6-dibromo-9-vinylcarbazole) [1]. In contrast, 3,6-dibromo-9H-carbazole, 3,6-dibromo-9-ethylcarbazole, and 3,6-dibromo-9-phenylcarbazole lack this polymerizable functionality entirely [2]. This vinyl group is essential for incorporating the 3,6-dibromocarbazolyl chromophore into polymeric matrices or for forming homopolymers used in electrophotographic layers [1].

Vinyl-enabled polymerization
Class-level inference
Polymerizable
Non-vinyl analogs: non-polymerizable Structural feature comparison
Vinyl functionality is non-negotiable for film formation or copolymer integration
Structural comparison only; polymerization conditions require optimization
Polymer chemistry OLED materials Electrophotography

UV-Vis Absorption Maximum

The absorption maximum of 3,6-dibromo-9-vinylcarbazole in ethanol is reported as 359 nm . This value reflects the electronic structure imparted by the 3,6-dibromo substitution pattern on the carbazole core. While direct comparative absorption data for 3,6-dibromo-9H-carbazole or other N-substituted analogs in identical solvent conditions are not readily aggregated, the presence of the vinyl group may subtly modulate the ground-state electronic properties relative to the unsubstituted or alkylated 9-position derivatives [1].

UV-vis absorption max
Supporting evidence
359 nm
In ethanol solution
Key spectral fingerprint for quality control and optical excitation design
No direct comparator data in identical solvent system available
Photophysics OLED materials Optical characterization

Polymer Thermal Stability: Brominated vs. Non-Brominated

A direct comparative thermal analysis by derivatography demonstrated that poly(3,6-dibromo-9-vinylcarbazole) exhibits altered thermal decomposition behavior relative to its non-brominated counterpart, poly(N-vinylcarbazole) [1]. The initial and final decomposition temperatures were determined and compared, revealing that bromination influences the thermal stability profile of the polymer [1]. While the exact numerical values are behind a paywall, the study conclusively establishes that the 3,6-dibromo substitution pattern materially modifies thermal degradation kinetics.

Polymer thermal stability
Head-to-head
Decomposition temperature shift
Poly(3,6-dibromo-9-vinylcarbazole) vs. poly(N-vinylcarbazole) Derivatograph analysis (DTA, TG, DTG)
May support thermal-stability screening for high-temperature processing applications
Exact values behind paywall; reported trend confirms bromination effect
Polymer thermal stability Electrophotography Material degradation

Triplet Excimer States (E1 and E2)

Time-resolved phosphorescence studies on poly(3,6-dibromo-9-vinylcarbazole) revealed the formation of two distinct triplet excimer states (E1 and E2) with maximum emission intensities at 460 nm and 510 nm, respectively [1]. This photophysical behavior is identical to that observed for the 3,6-dibromocarbazole chromophore in methacrylate copolymer films, confirming that the excimer formation is an intrinsic property of the 3,6-dibromocarbazolyl moiety and not an artifact of the polymer backbone [1]. Non-brominated carbazole polymers do not exhibit this dual excimer state pattern.

Triplet excimer states
Class-level inference
E1 460 nm / E2 510 nm
Identical excimer bands in methacrylate copolymer films Time-resolved phosphorescence, MTHF rigid glass
Unique photophysical signature for OLED design and phosphorescent sensing research
Intrinsic property of 3,6-dibromocarbazolyl moiety; quantitative emission intensities not provided
Phosphorescence Excimer formation Time-resolved spectroscopy

Visible-Spectrum Photoconductivity

3,6-Dibromo-9-vinylcarbazole and its derived polymers have been demonstrated to cast electrophotographic layers exhibiting high photoconductivity in the visible spectral region [1][2]. This property is specifically attributed to the compound's cationic polymerization characteristics, which undergo a mechanism shift from active chain-end propagation to an activated monomer mechanism at higher conversions [1]. Non-vinyl carbazole analogs cannot participate in such polymerization-based film formation and thus lack this specific route to photoconductive layers.

Visible photoconductivity
Supporting evidence
High photoconductivity in visible region
Electrophotographic layer casting Non-polymerizable analogs: cannot form equivalent layers
Supports electrophotographic layer research and imaging-material development
Qualitative evidence; quantitative photoconductivity metrics require independent verification
Electrophotography Photoconductivity Imaging materials

3,6-Dibromo-9-vinylcarbazole Applications


OLED Hole-Transport Layer Monomer

As a polymerizable monomer, 3,6-dibromo-9-vinylcarbazole is used to synthesize poly(3,6-dibromo-9-vinylcarbazole) and related copolymers for hole-transport layers in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. The vinyl group is essential for polymerization; non-vinyl carbazole derivatives cannot be substituted. The heavy bromine atoms enhance triplet exciton formation, which may improve device efficiency in phosphorescent OLEDs [1].

Electrophotographic Photoreceptors

Polymer mixtures derived from 3,6-dibromo-9-vinylcarbazole are employed to cast electrophotographic layers with high photoconductivity in the visible spectrum, as documented in patent literature [2]. This application leverages both the polymerizable vinyl group and the photoconductive properties imparted by the 3,6-dibromo substitution pattern. Non-vinyl analogs cannot be processed into such functional layers.

Phosphorescent Probe & Excimer Studies

The 3,6-dibromocarbazolyl chromophore exhibits well-characterized triplet excimer states (E1 at 460 nm, E2 at 510 nm) that are useful for fundamental photophysical investigations and as phosphorescent probes in polymer matrices [1]. The vinyl functionality enables covalent attachment to polymeric supports, a feature absent in simple 3,6-dibromo-9H-carbazole.

Thermal Stabilizer for Polymers

Derivatives of 3,6-dibromo-9-vinylcarbazole have been explored as thermal stabilizers for polymers such as poly(vinyl chloride) (PVC), where the brominated carbazole moiety helps prevent thermal degradation during processing [3]. The vinyl group facilitates covalent incorporation or grafting onto polymer chains.

Application
Selection Property
Validation Focus
OLED hole-transport layer monomer
Polymerizable vinyl group with heavy-atom triplet enhancement
Triplet excimer emission yield and device efficiency under operating conditions
Electrophotographic photoreceptors
Visible-range photoconductivity with film-forming capability
Photoconductivity response and layer homogeneity in cast films
Phosphorescent probe and excimer studies
Well-characterized dual excimer emission (E1/E2)
Excimer-state reproducibility and covalent attachment efficiency to polymer supports
Polymer thermal stabilizer research
Brominated carbazole moiety with reported thermal-stability influence
Thermal degradation kinetics and grafting efficiency onto target polymer chains

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